COX-2 Inhibition: Potency and Selectivity Profile of 5,7-Diacetoxyflavone
5,7-Diacetoxyflavone (also reported as Ch-4 or 5,7-diacetylflavone) exhibits potent and selective inhibition of cyclooxygenase-2 (COX-2). In a direct head-to-head comparison within the same study, 5,7-diacetoxyflavone achieved an IC50 of 2.7 μM against COX-2 enzyme activity, whereas the parent compound chrysin (5,7-dihydroxyflavone) and 5-hydroxy-7-methoxyflavone showed no significant inhibition [1]. Importantly, this inhibition was selective for COX-2 over COX-1, a feature not observed with the other derivatives tested [1][2]. Cross-study analysis further corroborates this: chrysin's reported COX-2 IC50 is approximately 25.5 μM [3], while apigenin's activity is variable, with some assays showing an IC50 of 2.6 μM but others showing no effect up to 100 μM [4]. This places 5,7-diacetoxyflavone among the more potent and consistently selective flavonoid-based COX-2 inhibitors.
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.7 μM |
| Comparator Or Baseline | Chrysin (5,7-dihydroxyflavone) and 5-hydroxy-7-methoxyflavone showed no significant inhibition; Cross-study chrysin IC50 ~25.5 μM; Apigenin IC50 = 2.6 μM (variable assay) |
| Quantified Difference | At least 9-fold more potent than chrysin (2.7 μM vs. 25.5 μM); selective for COX-2 over COX-1 |
| Conditions | In vitro enzyme assay using purified COX-2; selectivity assessed against COX-1. Confirmed by molecular docking. |
Why This Matters
Procurement of a flavonoid with potent, selective COX-2 inhibition enables mechanistic studies of inflammation and cancer without the confounding effects of COX-1 inhibition or the variability seen in other flavonoids.
- [1] Cho, H., Yun, C. W., Park, W. K., Kong, J. Y., Kim, K. S., Park, Y., ... & Lee, K. T. (2004). Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives. Pharmacological Research, 49(1), 37–43. View Source
- [2] PubMed. (n.d.). Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives. PMID: 14597150. View Source
- [3] Semantic Scholar. (2012). Inhibitory Effects of Acetylmelodorinol, Chrysin and Polycarpol from Mitrella kentii on Prostaglandin E2 and Thromboxane B2 Production and Platelet Activating Factor Receptor Binding. View Source
- [4] Liang, Y. C., Huang, Y. T., Tsai, S. H., Lin-Shiau, S. Y., Chen, C. F., & Lin, J. K. (1999). Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages. Carcinogenesis, 20(10), 1945–1952. View Source
